![molecular formula C23H24F3N3OS B2758336 2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 893788-29-9](/img/structure/B2758336.png)
2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical substance with potential applications in various scientific research fields due to its unique structure and properties. Its molecular formula is C23H24F3N3OS, with an average mass of 447.516 Da and a monoisotopic mass of 447.159210 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate produced ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate. This compound then underwent cyclization to form 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one. Further condensation with halides of various structures in the presence of KOH led to the formation of 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones .Scientific Research Applications
Synthesis and Biological Activity
Spiro compounds related to quinazoline derivatives have been synthesized and evaluated for their biological activities. For example, Markosyan et al. (2015) developed 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones that exhibited significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Similarly, Markosyan and colleagues (2021) synthesized and subjected 3-amino-spiro[benzo[h]quinazolin-5,1′-cycloheptanes] to various acylation processes to obtain corresponding amides, exploring a range of chemical reactions and potential biological applications (Markosyan et al., 2021).
Photoinduced and Mediated Cyclization
Li et al. (2013) described an efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through a visible light-induced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, highlighting the influence of substituents on the phenyl ring on the cyclization outcomes (Li et al., 2013).
Synthesis and Reactivity
Research by Chernyshev et al. (2008) on the synthesis, structure, and some reactions of 4a',5′,6′,7′,8′,8a'‐hexahydro‐4′H‐spiro[cyclohexane‐1,9′‐[1,2,4]triazolo[5,1‐b]‐quinazolines] provides insights into the preparation of complex quinazoline derivatives and their potential reactivity, showcasing the versatility of spiro compounds in chemical synthesis (Chernyshev et al., 2008).
Antimicrobial and Antitumor Activities
Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of spiro compounds with thieno[3,2-d]pyrimidine scaffolds, revealing their potential as antimicrobial agents. Their work highlights the broader applicability of spiro compounds in developing new antimicrobial therapies (Hafez et al., 2016).
properties
IUPAC Name |
2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3OS/c24-23(25,26)17-10-4-6-12-19(17)27-20(30)15-31-21-16-9-3-5-11-18(16)28-22(29-21)13-7-1-2-8-14-22/h3-6,9-12,28H,1-2,7-8,13-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEMYFYFMORNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

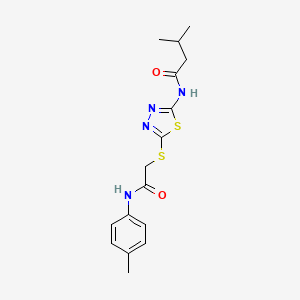
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)
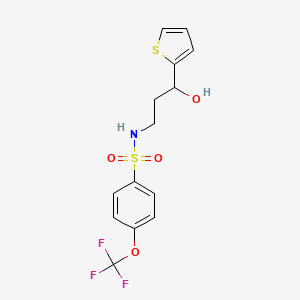
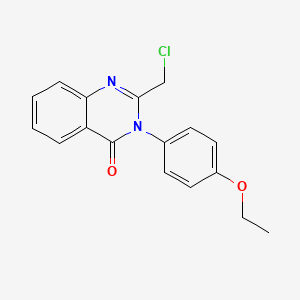


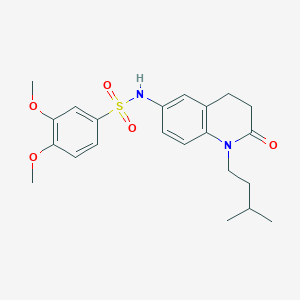
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
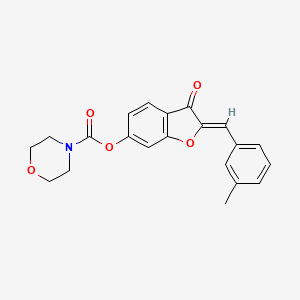
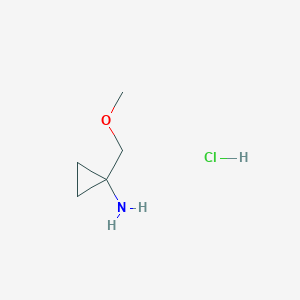
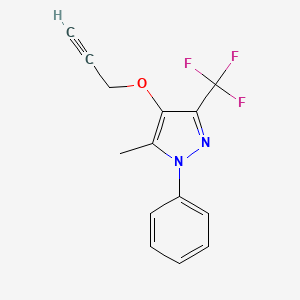
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)
